Cas no 1805615-52-4 (2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol)

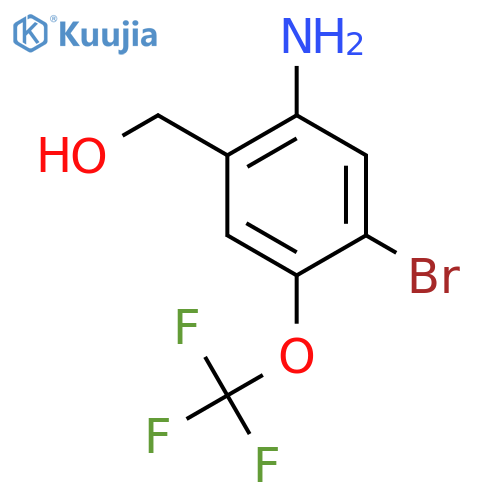

1805615-52-4 structure

商品名:2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol

CAS番号:1805615-52-4

MF:C8H7BrF3NO2

メガワット:286.045892000198

CID:4963776

2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol

-

- インチ: 1S/C8H7BrF3NO2/c9-5-2-6(13)4(3-14)1-7(5)15-8(10,11)12/h1-2,14H,3,13H2

- InChIKey: NBTYLNIRWGDUPZ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(CO)C=C1OC(F)(F)F)N

計算された属性

- せいみつぶんしりょう: 284.96123 g/mol

- どういたいしつりょう: 284.96123 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- ぶんしりょう: 286.05

- トポロジー分子極性表面積: 55.5

2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014001512-1g |

2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol |

1805615-52-4 | 97% | 1g |

1,490.00 USD | 2021-06-22 | |

| Alichem | A014001512-250mg |

2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol |

1805615-52-4 | 97% | 250mg |

499.20 USD | 2021-06-22 | |

| Alichem | A014001512-500mg |

2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol |

1805615-52-4 | 97% | 500mg |

831.30 USD | 2021-06-22 |

2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

1805615-52-4 (2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol) 関連製品

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量